molecular formula C22H24N4O4S B11241874 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

Cat. No.: B11241874
M. Wt: 440.5 g/mol
InChI Key: ILFVWFIPWSSTAQ-UHFFFAOYSA-N
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Description

2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Synthesis of the triazole ring: This step may involve a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Thioether formation:

    Amide bond formation: The final step involves coupling the intermediate with 4-methoxybenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzodioxepin ring, potentially altering the compound’s structure and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced triazole derivatives, modified benzodioxepin structures.

    Substitution products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Biochemical Probes: The compound can be used as a probe to study biological pathways and interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases, including cancer, infections, and neurological disorders.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepin derivatives: Compounds with similar benzodioxepin structures.

    Triazole derivatives: Compounds containing the triazole ring.

    Sulfanyl compounds: Molecules with sulfanyl functional groups.

Uniqueness

The uniqueness of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-26-21(16-6-9-18-19(12-16)30-11-3-10-29-18)24-25-22(26)31-14-20(27)23-13-15-4-7-17(28-2)8-5-15/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,23,27)

InChI Key

ILFVWFIPWSSTAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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